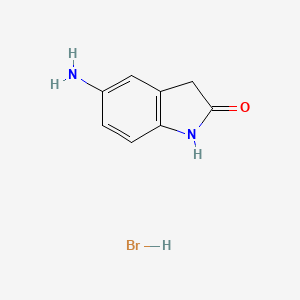
5-Aminoindolin-2-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1,3-dihydroindol-2-one;hydrobromide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydroindol-2-one typically involves the reaction of isatin with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization. The hydrobromide salt form is obtained by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of 5-amino-1,3-dihydroindol-2-one;hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-nitro-1,3-dihydroindol-2-one.
Reduction: Reduction reactions can convert the compound into 5-amino-1,3-dihydroindol-2-ol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 5-nitro-1,3-dihydroindol-2-one
Reduction: 5-amino-1,3-dihydroindol-2-ol
Substitution: Various substituted indole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-amino-1,3-dihydroindol-2-one;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-amino-1,3-dihydroindol-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-2-oxindole
- 5-amino-2-oxoindoline
- 5-fluoro-2-oxindole
Uniqueness
5-amino-1,3-dihydroindol-2-one;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
102359-01-3 |
|---|---|
Fórmula molecular |
C8H9BrN2O |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
5-amino-1,3-dihydroindol-2-one;hydrobromide |
InChI |
InChI=1S/C8H8N2O.BrH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H |
Clave InChI |
BXUGEBGMAOCCFG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N)NC1=O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


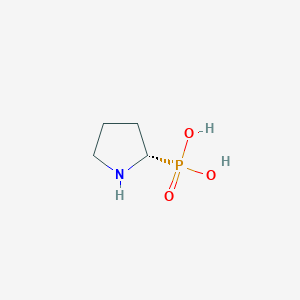
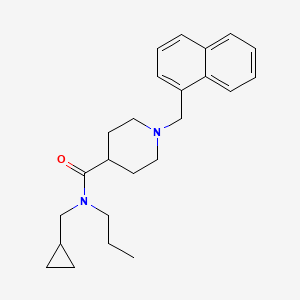
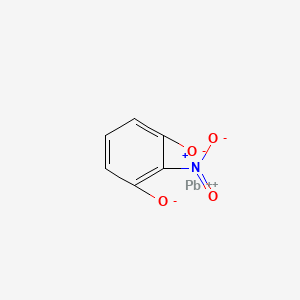

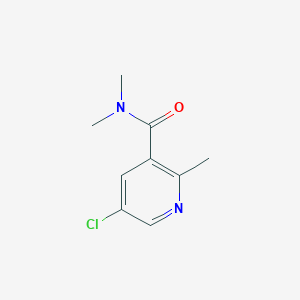
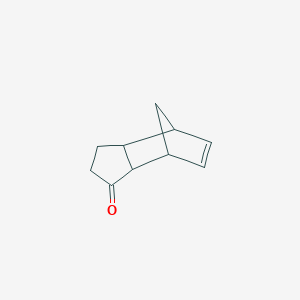

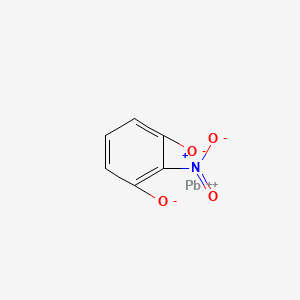
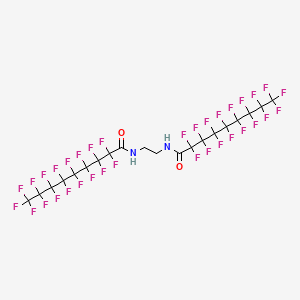
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
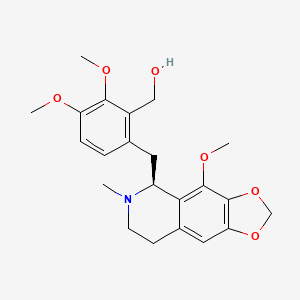


![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
